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Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

Introduction

In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a
cornerstone scaffold, offering a unique combination of aromaticity, hydrogen bonding capability,
and metabolic stability. The strategic functionalization of this ring system allows for the fine-
tuning of molecular properties to achieve desired biological or material functions. 2-
(Hydroxymethyl)isonicotinonitrile, a bifunctional pyridine derivative, represents a molecule
of significant interest. It incorporates a nucleophilic hydroxymethyl group and an electrophilic
nitrile moiety, presenting a versatile platform for chemical modification and molecular
interactions.

This technical guide provides a comprehensive examination of the core physicochemical
properties of 2-(Hydroxymethyl)isonicotinonitrile. It is intended for researchers, scientists,
and drug development professionals who require a deep, practical understanding of this
compound's behavior. The insights herein are grounded in established analytical techniques
and provide the causal reasoning behind experimental observations and methodologies,
reflecting a commitment to scientific integrity and reproducibility. The introduction of a
hydroxymethyl group is a known strategy in drug design to enhance pharmacokinetic and
pharmacodynamic properties, making a thorough understanding of this particular molecule
critical for its potential applications.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1590093?utm_src=pdf-interest
https://www.benchchem.com/product/b1590093?utm_src=pdf-body
https://www.benchchem.com/product/b1590093?utm_src=pdf-body
https://www.benchchem.com/product/b1590093?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8883432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent
physicochemical analysis.

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[2]

Synonyms: 2-(Hydroxymethyl)isonicotinonitrile, 4-Cyano-2-hydroxymethylpyridine[2]

CAS Number: 51454-63-8[2][3]

Molecular Formula: C7HseN20[2][3][4]

Molecular Weight: 134.14 g/mol [3][4]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, dictates
its electronic distribution, reactivity, and intermolecular interaction potential.

Caption: 2D structure of 2-(Hydroxymethyl)isonicotinonitrile.

Core Physicochemical Characteristics

The following table summarizes the key physicochemical data for 2-
(Hydroxymethyl)isonicotinonitrile. These parameters are fundamental for predicting the
compound's behavior in various experimental and biological systems.
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Significance in Research &

Property Value
Development
Compliant with Lipinski's rule
Molecular Weight 134.14 g/mol [3][4] of five, suggesting potential for
oral bioavailability.[5]
_ ) Influences handling, storage,
Physical State Solid ) )
and formulation strategies.
] ] ) A sharp melting point is a
Melting Point Data not available ] o ]
primary indicator of purity.
Relevant for purification by
Boiling Point Data not available distillation if applicable, and
thermal stability.
Governs ionization state in
K Estimated ~4-5 (Pyridine N), physiological pH, impacting
a
P ~14-15 (Hydroxyl H) solubility, permeability, and
receptor binding.
Critical for designing
Solubility Insoluble in water (predicted) formulations, dissolution
studies, and in vitro assays.
Indicates lipophilicity, which
LogP Predicted ~0.5-1.0 affects membrane permeability

and distribution.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural
elucidation of 2-(Hydroxymethyl)isonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
each unique proton environment.

o Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region
(typically & 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the
electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.

o Methylene Protons (-CH20H): A singlet or a doublet (if coupled to the hydroxyl proton) is
expected around & 4.5-5.0 ppm. The exact chemical shift is solvent-dependent.

o Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on
concentration, solvent, and temperature.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon
skeleton.

o Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with the
carbon bearing the nitrile group (C4) being significantly deshielded.

o Nitrile Carbon (-CN): A characteristic signal is expected in the 4 115-125 ppm region.

o Methylene Carbon (-CH20H): A signal for the methylene carbon is anticipated around &
60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.[6][7]

o O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600
cm~1 due to the hydroxyl group. This broadening is a result of hydrogen bonding.[8]

o C=N Stretch: A sharp, medium-intensity absorption band should appear around 2220-2240
cm~1 for the nitrile group. Its intensity is enhanced by conjugation with the aromatic ring.

e C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600
cm~1region.[8]
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e C-O Stretch: A strong absorption band for the primary alcohol C-O bond should be present in
the 1000-1050 cm~* range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

e Molecular lon Peak (M*): In an electron ionization (El) mass spectrum, the molecular ion
peak would be observed at m/z = 134.

o Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the
hydroxymethyl group (-CH20H, mass = 31) or the loss of water (H20, mass = 18) from the
molecular ion.

Experimental Protocols for Physicochemical
Characterization

The trustworthiness of physicochemical data relies on robust and reproducible experimental
protocols.

Workflow for Determining Aqueous Solubility (Shake-
Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining water
solubility. The causality behind this protocol is to achieve thermodynamic equilibrium between
the solid solute and the aqueous solution.
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Preparation

Add excess 2-(Hydroxymethyl)isonicotinonitrile
to a known volume of purified water.

'

Equilibrate at constant temperature
(e.g., 25°C) with agitation.

Separation

Allow solid to settle.

l

Centrifuge or filter the solution
to remove undissolved solid.

Analysis

Quantify the concentration of the
dissolved compound in the supernatant.

:

Use a validated analytical method
(e.g., HPLC-UV).

Click to download full resolution via product page
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Step-by-Step Methodology:

o Preparation: Add an excess amount of solid 2-(Hydroxymethyl)isonicotinonitrile to a flask
containing a known volume of deionized water.
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o Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C)
for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure
complete removal of particulate matter, centrifuge an aliquot of the suspension at high
speed.

o Sampling: Carefully withdraw a sample from the clear supernatant.

» Quantification: Determine the concentration of the dissolved compound in the sample using
a validated analytical method, such as High-Performance Liquid Chromatography with UV
detection (HPLC-UV), against a calibration curve prepared with known concentrations of the
compound.

Protocol for Spectroscopic Analysis

Proper sample preparation is critical for acquiring high-quality spectroscopic data.
1H and 13C NMR Spectroscopy:
o Accurately weigh approximately 5-10 mg of the compound.

e Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR
tube. The choice of solvent is crucial as it can affect chemical shifts, particularly for the
hydroxyl proton.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

e Acquire the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory. This is essential to subtract any
atmospheric (COz, H20) or instrumental interferences.
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e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

e Acquire the sample spectrum.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(Hydroxymethyl)isonicotinonitrile is not
readily available, data from analogous compounds such as 2-(Hydroxymethyl)pyridine and
other cyanopyridines suggest the following precautions should be taken:

o Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related
pyridine derivatives.[9][10][11]

« Irritation: May cause skin, eye, and respiratory irritation.[10][11][12]

» Handling:

o

Work in a well-ventilated area, preferably a chemical fume hood.[9]

(¢]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[10]

o

Avoid creating dust.[9]

[¢]

Wash hands thoroughly after handling.[10]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Conclusion and Future Outlook

2-(Hydroxymethyl)isonicotinonitrile is a compound with significant potential, stemming from
its versatile chemical nature. Its physicochemical properties—governed by the interplay
between the pyridine ring, the hydroxymethyl group, and the nitrile function—define its behavior
in chemical and biological systems. A thorough characterization, following validated protocols
as outlined in this guide, is the first and most critical step in harnessing its potential for
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applications ranging from novel therapeutics to advanced materials. The data and
methodologies presented here provide a solid foundation for any scientist or researcher looking
to explore the utility of this promising molecule.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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